2-Amino-N-(2,2,2-trifluoroethyl)acetamide

Catalog No.
S699887
CAS No.
359821-38-8
M.F
C4H7F3N2O
M. Wt
156.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N-(2,2,2-trifluoroethyl)acetamide

CAS Number

359821-38-8

Product Name

2-Amino-N-(2,2,2-trifluoroethyl)acetamide

IUPAC Name

2-amino-N-(2,2,2-trifluoroethyl)acetamide

Molecular Formula

C4H7F3N2O

Molecular Weight

156.11 g/mol

InChI

InChI=1S/C4H7F3N2O/c5-4(6,7)2-9-3(10)1-8/h1-2,8H2,(H,9,10)

InChI Key

ACUOJJBRHCFOKT-UHFFFAOYSA-N

SMILES

C(C(=O)NCC(F)(F)F)N

Canonical SMILES

C(C(=O)NCC(F)(F)F)N

Precursor for Isoxazoline Indolidine Amides

One of the primary research applications of 2-A-N-TFEA lies in its role as a precursor for the synthesis of isoxazoline indolizine amides. These molecules exhibit antimicrobial activity, making them potential candidates for the development of new antibiotics.

A study published in the European Journal of Medicinal Chemistry demonstrates the use of 2-A-N-TFEA in the synthesis of a library of isoxazoline indolizine amides, evaluating their antibacterial and antifungal activity. The results suggest that these compounds possess promising in vitro activity against various clinically relevant pathogens [1].

Source

[1] Luigi Minici et al. (2014). Synthesis and biological evaluation of a library of isoxazoline indolizine amides as potential antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 83, 246-259.

Potential for Further Exploration

While research on 2-A-N-TFEA is limited, its role as a precursor for potentially bioactive molecules like isoxazoline indolizine amides highlights its potential for further exploration. Future research could investigate:

  • Synthesis of novel derivatives with modified structures to optimize their biological activity.
  • Evaluation of the mechanism of action of these derivatives against various pathogens.
  • In vivo studies to assess the efficacy and safety of these compounds as potential drug candidates.

2-Amino-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound with the molecular formula C4_4H8_8ClF3_3N2_2O and a molecular weight of 192.57 g/mol. This compound is primarily known for its stability in salt form and serves as a key intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide that operates by interfering with gamma-aminobutyric acid (GABA) gated chloride ion channels . The presence of trifluoroethyl groups in its structure imparts unique properties, making it valuable in pharmaceutical and agrochemical applications.

The chemical reactivity of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is largely attributed to its functional groups, particularly the amine and acetamide moieties. It can participate in various reactions such as:

  • Amide Coupling Reactions: This compound can act as an amide coupling agent, facilitating the formation of peptide bonds in organic synthesis.
  • Hydrogenolysis: Under specific conditions, it can undergo hydrogenolysis to yield derivatives or more complex molecules .

Several methods have been documented for the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide:

  • Direct Reaction with Trifluoroethylamine: One method involves reacting glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under mild conditions to yield the desired product .
  • Use of N,N'-Carbonyldiimidazole: Another efficient method employs N,N'-carbonyldiimidazole as a coupling reagent to facilitate the reaction between a glycine derivative and trifluoroethylamine in the presence of a base .
  • Two-Step Process: A two-step process involves reacting chloroacetyl chloride with trifluoroethylamine followed by treatment with aqueous ammonia under pressure .

The primary application of 2-amino-N-(2,2,2-trifluoroethyl)acetamide lies in its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Specifically, it is crucial in producing fluralaner and other related compounds that exhibit insecticidal properties. Additionally, due to its functional groups, it may find use as a reactant in synthesizing more complex molecules such as isoxazoline indolizine amides.

While specific interaction studies on 2-amino-N-(2,2,2-trifluoroethyl)acetamide are scarce, its derivatives have been explored for their interactions with biological systems. The lack of established literature on this compound suggests that further investigation into its interactions and potential biological effects is warranted.

Several compounds share structural similarities with 2-amino-N-(2,2,2-trifluoroethyl)acetamide. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexUnique Features
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide0.72Contains a chlorine atom instead of an amino group
N-Methyl-2,2,2-trifluoroacetamide0.70Methyl substitution at nitrogen; lacks amino functionality
2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide0.69Contains an alkyne group; different substitution pattern
1-(2,2,2-Trifluoroethyl)piperazine hydrochloride0.61Piperazine ring structure; different nitrogen functionalities
1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride0.61Similar to above but with additional hydrochloride salt

The unique trifluoroethyl group in 2-amino-N-(2,2,2-trifluoroethyl)acetamide distinguishes it from these similar compounds by potentially enhancing its lipophilicity and biological activity.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-(2,2,2-Trifluoroethyl)glycinamide

Dates

Modify: 2023-08-15

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